
potassium;3-fluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;3-fluoropropanoate is an organofluorine compound that consists of a potassium cation and a 3-fluoropropanoate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;3-fluoropropanoate can be synthesized through the reaction of 3-fluoropropanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid-base reaction leads to the formation of the potassium salt. The reaction can be represented as follows:
3-fluoropropanoic acid+potassium hydroxide→this compound+water
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to ensure the product’s quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;3-fluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the 3-fluoropropanoate anion can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with hydroxide ions can yield 3-hydroxypropanoate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylate derivatives.
Reduction Reactions: Reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Potassium;3-fluoropropanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organofluorine compounds.
Materials Science: The compound is used in the development of fluorinated materials with unique properties, such as increased stability and resistance to degradation.
Biological Research: It is studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicinal Chemistry: Researchers explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of potassium;3-fluoropropanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, the fluorine atom can influence the compound’s reactivity and interaction with enzymes or receptors, potentially leading to enhanced stability and activity of the modified molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium;3-chloropropanoate
- Potassium;3-bromopropanoate
- Potassium;3-iodopropanoate
Uniqueness
Potassium;3-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. These properties make it particularly valuable in applications requiring high stability and resistance to degradation, setting it apart from its halogenated analogs.
Propiedades
IUPAC Name |
potassium;3-fluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2.K/c4-2-1-3(5)6;/h1-2H2,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFOGZYHKVJIOA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CF)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FKO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
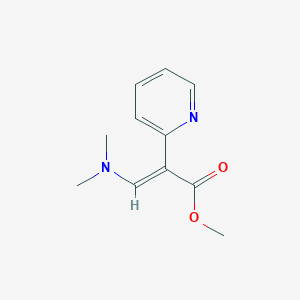
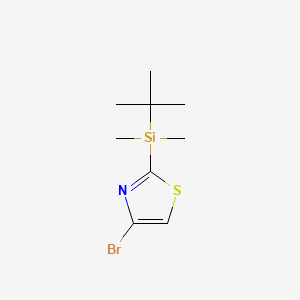

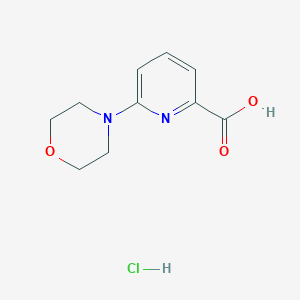
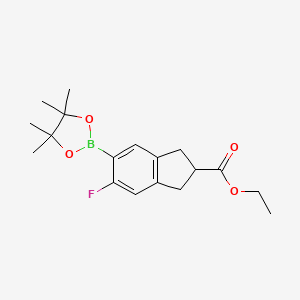
![tert-butyl N-[4-(dimethylamino)-2-methylbutan-2-yl]carbamate](/img/structure/B8207769.png)


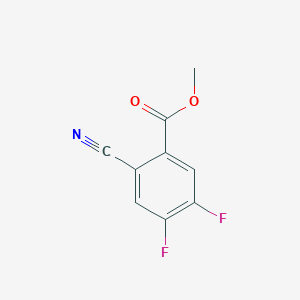
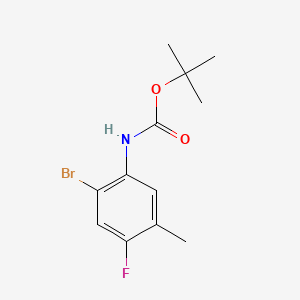
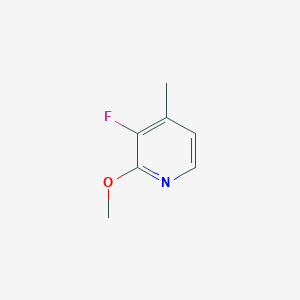
![tert-Butyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)azetidine-1-carboxylate](/img/structure/B8207814.png)
![benzyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate](/img/structure/B8207833.png)

